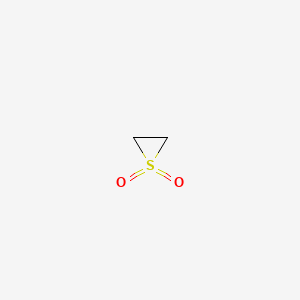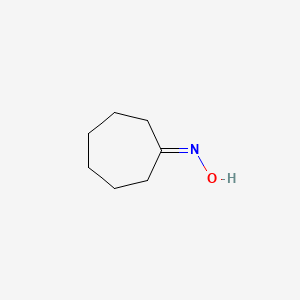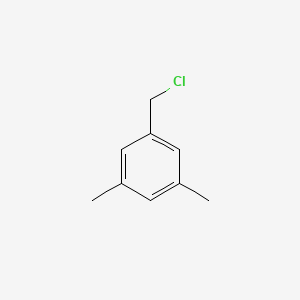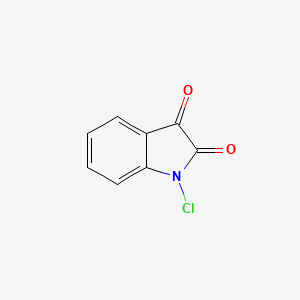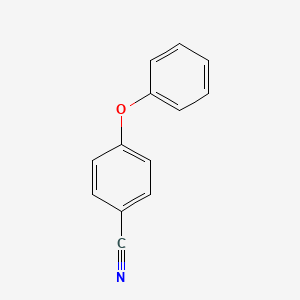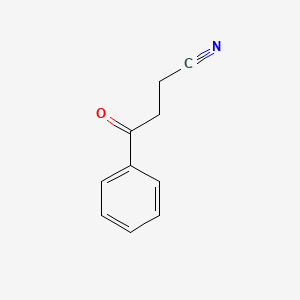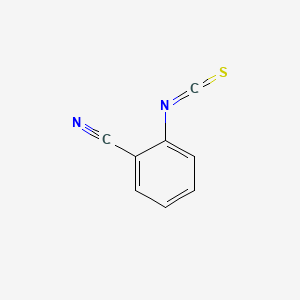
2-Cyanophenyl isothiocyanate
Übersicht
Beschreibung
2-Cyanophenyl isothiocyanate is a chemical compound that has been the subject of various studies due to its potential in synthesizing new heterocyclic compounds and its involvement in chemical reactions that are of interest in the fields of physical, chemical, and pharmaceutical research.
Synthesis Analysis
The synthesis of 2-cyanophenyl isothiocyanate and its derivatives has been explored in several studies. For instance, a novel Mn(III)-mediated cascade reaction of 2-cyanophenyl isothiocyanate has been reported to yield a new polycondensed heterocycle with the loss of a CS moiety, achieving yields close to 90% when carried out in the presence of diethyl malonate . Additionally, 2-cyanophenyl isothiocyanate derivatives have been synthesized from 2-aminobenzenethiols, which further undergo ring closure to form 4H-1,4-benzothiazine derivatives .
Molecular Structure Analysis
The molecular structure of the new polycondensed heterocycle obtained from 2-cyanophenyl isothiocyanate has been characterized by X-ray crystallography, confirming the structure of the compound . This level of structural analysis is crucial for understanding the reactivity and potential applications of the synthesized compounds.
Chemical Reactions Analysis
2-Cyanophenyl isothiocyanate participates in various chemical reactions. For example, it has been used to prepare 5-cyano-2-carbethoxythieno[2,3-b]thiophenyl-3,4-diisothiocyanates, which subsequently react with aromatic amines, acid hydrazides, and active methylene groups to yield new heterocyclic compounds . The compound's reactivity is also demonstrated in the electrochemically initiated intramolecular cyclization of 2-nitro-2′-isothiocyanatobiphenyl, leading to the formation of 6-mercaptodibenzo(d,f)(1,3)diazepin-5-oxide .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-cyanophenyl isothiocyanate are not detailed in the provided papers, the studies do highlight the compound's reactivity and utility in synthesizing heterocyclic compounds with potential applications in various fields. The properties of related compounds, such as 2-(p-cyanophenyl)-5-alkyl-1,3-dithianes, have been studied for their use in liquid crystal mixtures, indicating the importance of the cyano and isothiocyanate groups in determining the properties of these materials .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Heterocyclic Chemistry : 2-Cyanophenyl isothiocyanate is involved in the synthesis of various organic compounds. For example, it reacts with Mn(III) acetate to yield new polycondensed heterocycles, important in organic synthesis and potentially in pharmacological research (Calestani et al., 2001). Additionally, it has been used in the creation of novel indole derivatives, which are of significant interest due to their presence in many natural products and drugs (Fukamachi et al., 2009).
Liquid Crystal Technology : In the field of materials science, particularly in liquid crystal technology, derivatives of 2-Cyanophenyl isothiocyanate, like 2-(p-cyanophenyl)-5-alkyl-1,3-oxathianes, have been studied for their properties and applications in liquid crystal mixtures (Haramoto & Kamogawa, 1985).
- explored for their potential in enhancing chemotherapeutic efficacy and understanding the molecular mechanisms of apoptosis in cancer cells (Chen et al., 1998).
Chemopreventive Properties : The chemopreventive properties of isothiocyanates, including derivatives of 2-Cyanophenyl isothiocyanate, have been a significant area of research. Studies have shown that they can inhibit carcinogenesis in various animal models, potentially through mechanisms involving the modulation of enzyme systems and induction of apoptosis in tumor cells (Hecht, 2000). The role of isothiocyanates in chemoprevention is particularly relevant in the context of dietary consumption of cruciferous vegetables.
Antimicrobial Activity : Research has also highlighted the antimicrobial potential of isothiocyanates against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in developing new antimicrobial agents (Dias et al., 2014).
Cellular Imaging : In the realm of cell biology, isothiocyanate-functionalized compounds have been used as fluorescent bioprobes for specific cellular structures, such as mitochondria. This allows for real-time monitoring of cellular processes like mitophagy (Zhang et al., 2015).
Wirkmechanismus
Isothiocyanates exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation . After oral ingestion, isothiocyanates are converted into glutathione conjugates by the action of enzyme glutathione S-transferases .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-isothiocyanatobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-5-7-3-1-2-4-8(7)10-6-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHYPPBFBJXNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231104 | |
| Record name | 2-Cyanophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanophenyl isothiocyanate | |
CAS RN |
81431-98-3 | |
| Record name | 2-Cyanophenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081431983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyanophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isothiocyanatobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding of the research regarding 2-cyanophenyl isothiocyanate?
A1: The research demonstrates that 2-cyanophenyl isothiocyanate can undergo a novel Mn(III)-mediated cascade reaction, resulting in the formation of a new polycondensed heterocycle. [, ] This finding highlights the potential of 2-cyanophenyl isothiocyanate as a building block for synthesizing complex heterocyclic compounds with potential applications in various fields.
Q2: How is the structure of the new polycondensed heterocycle characterized?
A2: The synthesized polycondensed heterocycle is characterized using X-ray crystallography. [, ] This technique provides detailed information about the molecule's three-dimensional structure, including bond lengths, bond angles, and the spatial arrangement of atoms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





